N-Boc-3-Iodo-L-alanine benzyl ester
Description
Contextualization within Chiral Amino Acid Derivative Research
Chiral amino acid derivatives are fundamental components in the construction of peptides and other complex, biologically active molecules. medchemexpress.com The stereochemistry of these derivatives is crucial for their function, as it dictates the three-dimensional structure and, consequently, the biological activity of the final product. N-Boc-3-Iodo-L-alanine benzyl (B1604629) ester is an example of a chiral amino acid derivative where the natural L-configuration of alanine (B10760859) is maintained.
The presence of both the Boc and benzyl ester protecting groups is a common strategy in peptide synthesis. libretexts.org The Boc group provides temporary protection for the α-amino group, which is crucial to prevent unwanted side reactions during peptide bond formation. biosynth.com This group can be readily removed under acidic conditions. Similarly, the benzyl ester protects the C-terminal carboxylic acid and can be cleaved under specific conditions, often through hydrogenolysis. libretexts.org The strategic use of such protecting groups allows for the stepwise and controlled assembly of peptide chains. biosynth.com
The introduction of an iodine atom onto the amino acid side chain significantly expands its synthetic utility beyond that of a simple alanine derivative. This halogenation makes the compound a valuable precursor for a variety of chemical modifications.
Foundational Role as a Synthetic Intermediate for Advanced Organic Molecules
The true value of N-Boc-3-Iodo-L-alanine benzyl ester lies in its role as a versatile synthetic intermediate. The iodine atom on the β-carbon provides a reactive site for various carbon-carbon and carbon-heteroatom bond-forming reactions. a2bchem.com This reactivity is a key feature that distinguishes it from its non-halogenated counterpart, N-Boc-L-alanine benzyl ester.
One of the primary applications of this compound is in peptide synthesis, where it allows for the incorporation of a modified alanine residue into a peptide sequence. This can be a strategic move to introduce a specific functionality or to create a probe for studying peptide-protein interactions. For instance, the iodine atom can be a site for the attachment of fluorescent labels, radioactive isotopes for imaging studies, or other reporter groups. The ability to introduce radioisotopes of iodine, such as I-125, is particularly valuable for tracking the biodistribution and binding of peptides in biological systems. smolecule.comnih.gov
Furthermore, the iodo- substituent enables participation in various metal-catalyzed cross-coupling reactions. Reactions such as Suzuki, Negishi, and Sonogashira couplings can be employed to introduce a wide array of substituents at the 3-position of the alanine residue. This opens up avenues for creating novel amino acid derivatives with tailored properties.
A notable application is its use as a reactant in the synthesis of the angiotensin-converting enzyme (ACE) inhibitors (-)-A58365A and (-)-A58365B lactams. chemicalbook.comchemicalbook.com This highlights its importance in the development of pharmaceutically relevant compounds.
The synthesis of this compound itself typically involves the iodination of a Boc-protected alanine derivative, followed by benzyl esterification. Careful control of reaction conditions, such as temperature, is necessary to prevent racemization and ensure the final product has high purity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(9-16)13(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXFSYLOWHQCEK-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CI)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CI)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373549 | |
| Record name | N-Boc-3-Iodo-L-alanine benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108957-20-6 | |
| Record name | N-Boc-3-Iodo-L-alanine benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Synthesis and Derivatization of N Boc 3 Iodo L Alanine Benzyl Ester
Synthetic Routes to N-Boc-3-Iodo-L-alanine Benzyl (B1604629) Ester
The preparation of N-Boc-3-iodo-L-alanine benzyl ester is a multi-step process that relies on the strategic modification of readily available starting materials and the application of robust protecting group strategies.
Transformation from Serine Derivatives
A primary and efficient method for synthesizing this compound begins with L-serine derivatives. The synthesis of the analogous N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester provides a well-documented pathway that can be adapted for the benzyl ester derivative. orgsyn.org The process typically involves two key steps:
Sulfonylation of the Hydroxyl Group: The initial step is the activation of the hydroxyl group of an N-Boc-L-serine ester. This is commonly achieved by converting the hydroxyl group into a good leaving group, such as a tosylate. For the methyl ester analog, this transformation is carried out using p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (4-DMAP). orgsyn.org
Iodination: The resulting N-Boc-O-tosyl-L-serine ester then undergoes a nucleophilic substitution reaction with an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone. orgsyn.org This Finkelstein-type reaction displaces the tosylate group and introduces the iodine atom at the β-position, yielding the desired N-Boc-3-iodo-L-alanine ester.
This transformation from serine is a reliable method for accessing β-iodinated alanine (B10760859) derivatives, which are crucial precursors for a variety of further chemical modifications. orgsyn.org
Application of Protecting Group Strategies (Boc, Benzyl Ester)
The synthetic utility of this compound is heavily reliant on the specific protecting groups employed. researchgate.netcreative-peptides.com The tert-butoxycarbonyl (Boc) group and the benzyl ester serve distinct and crucial functions throughout the synthetic sequence.
The Boc group is a widely used protecting group for the α-amino functionality of amino acids. researchgate.netmasterorganicchemistry.com Its key advantages include:
Ease of Installation: It can be readily introduced by treating the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.com
Stability: The Boc group is stable under a wide range of reaction conditions, including those used for esterification and many coupling reactions. creative-peptides.comresearchgate.net
Facile Removal: It can be cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA), which generates volatile byproducts. creative-peptides.commasterorganicchemistry.com
The benzyl ester protects the carboxylic acid moiety. peptide.com Its features include:
Stability: It provides robust protection under both acidic and basic conditions, which is essential during manipulations of the amino group and the iodo substituent.
Deprotection: The benzyl group is typically removed via catalytic hydrogenation, a mild method that does not affect the Boc group, allowing for orthogonal deprotection strategies. masterorganicchemistry.com
The combination of the Boc and benzyl protecting groups (Boc/Bzl strategy) is a cornerstone of peptide synthesis, providing a reliable framework for the construction of peptide chains and other complex molecules. researchgate.netresearchgate.net
Advanced Transformations Utilizing this compound as a Precursor
The presence of the iodo substituent makes this compound an excellent substrate for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. a2bchem.com
Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Palladium catalysis is a powerful tool for creating carbon-carbon bonds, and this compound is a valuable precursor in this context. orgsyn.orgbeilstein-journals.org These reactions offer a direct route to a wide array of non-natural phenylalanine analogs and other substituted amino acids.
The Negishi cross-coupling reaction, which involves the coupling of an organozinc reagent with an organic halide, is a particularly effective method for derivatizing this compound. researchgate.netnih.govresearchgate.net The general process involves the in-situ formation of an organozinc reagent from the iodoalanine derivative, followed by the palladium-catalyzed coupling with an aryl or heteroaryl halide. orgsyn.org
The key steps are:
Formation of the Organozinc Reagent: The iodoalanine derivative is treated with activated zinc dust to form the corresponding organozinc reagent. orgsyn.orgorganic-chemistry.org
Palladium-Catalyzed Coupling: A palladium catalyst, often in combination with a suitable phosphine (B1218219) ligand, is then introduced along with the aryl or heteroaryl coupling partner. orgsyn.orgresearchgate.net
Research has shown that the choice of palladium catalyst and ligand is critical for the success of these reactions. For instance, a combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a sterically hindered phosphine ligand like SPhos has been found to be highly efficient for the Negishi coupling of iodoalanine-derived organozinc reagents with various aryl halides, including those that are typically challenging, such as ortho-substituted examples. researchgate.net These optimized conditions can lead to excellent yields of the desired phenylalanine derivatives. researchgate.net
| Catalyst System | Aryl Halide Type | Outcome |
| Pd₂(dba)₃ / SPhos | Aryl iodides and bromides | Highly efficient coupling, even with ortho-substituted and unprotected phenol-containing aryl halides. researchgate.net |
| Pd(OAc)₂ or Pd₂(dba)₃ / P(o-Tol)₃ | Aromatic bromides | Good yields of substituted phenylalanine derivatives. researchgate.net |
Copper-Mediated Coupling Reactions
While palladium catalysis is prevalent, copper-mediated coupling reactions also represent a valuable strategy for the derivatization of iodoalanine compounds. Although specific examples for this compound are less commonly detailed in readily available literature compared to palladium-catalyzed reactions, copper catalysis is a well-established method for forming carbon-heteroatom and carbon-carbon bonds and can be a viable alternative or complementary approach.
Nucleophilic Substitution and Michael Addition Strategies in β-Substituted Alanine Synthesis
The synthesis of β-substituted alanines is a significant area of research in organic chemistry and drug discovery, as these non-proteinogenic amino acids are integral components of various biologically active peptides and molecules. This compound serves as a versatile and pivotal building block for creating these complex derivatives. Its utility stems primarily from the presence of an iodine atom at the β-position, which acts as an excellent leaving group, facilitating a range of synthetic transformations. a2bchem.com The two predominant strategies for introducing molecular diversity at the β-carbon using this or related precursors are direct nucleophilic substitution and Michael addition to a derived dehydroalanine (B155165) intermediate.
Nucleophilic Substitution Strategies
Nucleophilic substitution is a fundamental reaction pathway for the derivatization of this compound. The carbon-iodine bond at the β-position is susceptible to cleavage upon attack by a wide array of nucleophiles, allowing for the direct introduction of new functional groups.
The synthesis of the iodo-compound itself is a classic example of a nucleophilic substitution reaction, typically proceeding via a Finkelstein-type reaction. The process commences with a readily available and less reactive precursor, N-Boc-L-serine benzyl ester. The hydroxyl group of the serine side chain is first activated by converting it into a better leaving group, such as a tosylate. This is often achieved by reacting the serine derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base. orgsyn.org The subsequent introduction of an iodide source, such as sodium iodide (NaI) in acetone, displaces the tosylate group to yield this compound. orgsyn.org
A representative two-step sequence for the synthesis of the analogous methyl ester is detailed in Organic Syntheses, which can be adapted for the benzyl ester. orgsyn.org
Table 1: Representative Synthesis of N-Boc-β-iodoalanine Ester via Nucleophilic Substitution This table illustrates the general two-step conversion of a serine derivative to an iodoalanine derivative.
| Step | Reactant | Reagents | Product | Reaction Type |
| 1 | N-Boc-L-serine benzyl ester | p-Toluenesulfonyl chloride (TsCl), Triethylamine (Et₃N), 4-DMAP | N-Boc-O-tosyl-L-serine benzyl ester | O-Tosylation |
| 2 | N-Boc-O-tosyl-L-serine benzyl ester | Sodium Iodide (NaI) in Acetone | This compound | Nucleophilic Substitution (Finkelstein Reaction) |
Once synthesized, the iodoalanine derivative is a valuable intermediate for further substitutions. The iodide can be displaced by various nucleophiles, including azides, cyanides, and organometallic reagents. A particularly powerful application is its use in palladium-catalyzed cross-coupling reactions. orgsyn.org The iodoalanine can be converted into an organozinc reagent, which then couples with aryl or vinyl halides in the presence of a palladium catalyst, enabling the formation of carbon-carbon bonds and the synthesis of novel phenylalanine analogs and other non-natural amino acids. orgsyn.org
Michael Addition Strategies
An alternative and highly effective strategy for synthesizing β-substituted alanines is the Michael addition, or conjugate addition, of nucleophiles to a dehydroalanine (ΔAla) derivative. researchgate.net this compound can serve as a precursor to the requisite N-Boc-dehydroalanine benzyl ester Michael acceptor through a base-induced elimination reaction.
The true potential of the Michael addition is realized when using a more activated dehydroalanine species, such as N,N-bis(tert-butyloxycarbonyl)-dehydroalanine methyl ester. researchgate.net The presence of a second acyl group on the nitrogen atom significantly enhances the electrophilicity of the β-carbon, promoting facile addition of even weak nucleophiles under mild conditions. researchgate.net Research has demonstrated that a variety of heterocyclic nucleophiles, including pyrazole, 1,2,4-triazole, and imidazole, readily add to dehydroalanine derivatives to produce heterocyclic β-substituted alanines in high yields. researchgate.net These reactions are often carried out at room temperature using a mild base like potassium carbonate in a suitable solvent such as acetonitrile. researchgate.net
The findings from these studies highlight a robust and efficient method for generating a library of β-substituted alanines, which are of significant interest due to their biological activities. researchgate.net For instance, β-(pyrazol-1-yl)alanine exhibits hypoglycemic properties, while β-(1,2,4-triazol-1-yl)alanine is a known metabolite of certain fungicides. researchgate.net
Table 2: Michael Addition of Heterocyclic Nucleophiles to a Dehydroalanine Derivative Data adapted from research on the synthesis of heterocyclic β-substituted alanine derivatives from Boc-ΔAla(N-Boc)-OMe. researchgate.net
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Pyrazole | (Boc)₂-β-(pyrazol-1-yl)-alanine-OMe | 98 |
| 2 | 1,2,4-Triazole | (Boc)₂-β-(1,2,4-triazol-1-yl)-alanine-OMe | 99 |
| 3 | Imidazole | (Boc)₂-β-(imidazol-1-yl)-alanine-OMe | 98 |
| 4 | 7-Azaindole | (Boc)₂-β-(7-azaindol-1-yl)-alanine-OMe | 93 |
| 5 | 3-Formylindole | (Boc)₂-β-(3-formylindol-1-yl)-alanine-OMe | 99 |
These strategies underscore the synthetic flexibility afforded by this compound and its related derivatives, positioning them as key intermediates in the construction of diverse and structurally complex amino acids.
Research Applications of N Boc 3 Iodo L Alanine Benzyl Ester in Complex Molecular Architecture
Construction of Non-Natural α-Amino Acid Analogs
A primary application of N-Boc-3-iodo-L-alanine benzyl (B1604629) ester is in the synthesis of diverse non-natural α-amino acids. These modified amino acids are crucial for developing novel peptides with enhanced stability, specific conformations, or unique biological activities. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a powerful method for introducing a wide array of substituents at the β-position. researchgate.net
A well-established method involves the conversion of the iodoalanine derivative into an organozinc reagent. This is achieved by treating N-Boc-3-iodo-L-alanine benzyl ester (or its methyl ester analog) with activated zinc dust. orgsyn.org The resulting organozinc intermediate can then be coupled with various aryl or vinyl halides and triflates in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine (B1218219) ligand. researchgate.netorgsyn.org This methodology, often referred to as the Jackson-Coupling, allows for the convergent synthesis of numerous phenylalanine analogs and other complex amino acids from a single, readily available starting material. orgsyn.orgbeilstein-journals.org For instance, coupling the derived organozinc reagent with methyl 4-iodobenzoate (B1621894) yields a protected form of 4-(methoxycarbonyl)phenylalanine. orgsyn.org This strategy has been successfully employed to synthesize various fluorinated phenylalanine derivatives, which are of significant interest in pharmaceutical development. beilstein-journals.org
The versatility of this approach is demonstrated by the wide range of coupling partners that can be utilized, leading to a diverse library of non-natural amino acids.
Table 1: Examples of Non-Natural α-Amino Acids Synthesized via Cross-Coupling Reactions Data based on analogous reactions with the methyl ester derivative.
| Electrophile (Coupling Partner) | Palladium Catalyst System | Resulting Amino Acid Derivative (Protected) |
|---|---|---|
| Methyl 4-iodobenzoate | Pd₂(dba)₃ / Tri-o-tolylphosphine | N-Boc-β-(4-methoxycarbonylphenyl)alanine methyl ester |
| 4-Fluorobromobenzene | Not specified | N-Boc-4-fluoro-L-phenylalanine ester |
| 2-Fluoroiodobenzene | Not specified | N-Boc-2-fluoro-L-phenylalanine ester |
| 2-Iodonaphthalene | Not specified | N-Boc-β-(2-naphthyl)alanine derivative |
| 3-Iodo-1-methylindole | Not specified | N-Boc-N-methyl-tryptophan derivative |
Synthesis of β-Amino Acid Derivatives and Peptidomimetics
While this compound is an α-amino acid, its structure serves as a valuable precursor in the synthesis of more complex molecules like peptidomimetics. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but often exhibit improved properties, such as increased metabolic stability and oral bioavailability. nih.gov β-Amino acids are key components in the construction of these mimetics, as they can induce stable secondary structures like helices and turns in peptides. researchgate.net
The synthesis of β-amino acid derivatives from α-amino acids typically requires a homologation reaction, such as the Arndt-Eistert reaction, which extends the carbon chain. researchgate.net In the context of this compound, its primary role in this area is not direct conversion to a simple β-alanine derivative, but rather its use as a building block for larger peptidomimetic structures. The ability to introduce diverse side chains via cross-coupling reactions (as described in section 3.1) allows for the creation of α-amino acids with tailored functionalities. These can then be incorporated into peptide chains that are further modified to mimic biological peptides. For example, derivatives of the compound can be used to synthesize constrained dipeptide surrogates that mimic natural peptide turns, a critical element in drug design.
Development of Constrained Peptide Surrogates (e.g., Indolizidinones)
To overcome the inherent flexibility and enzymatic instability of natural peptides, chemists develop constrained peptide surrogates. These are rigid scaffolds that lock a portion of a peptide into a specific, biologically active conformation, such as a β-turn. Indolizidinones are a well-known class of bicyclic scaffolds used for this purpose. nih.gov
The reactivity of the iodo group in this compound is instrumental in synthesizing such constrained systems. While direct synthesis of indolizidinones from this specific starting material may be part of multi-step pathways, the underlying principle involves using the iodo-substituent as a handle for intramolecular cyclization reactions. For example, after coupling a suitable tethered group to the β-position, a subsequent intramolecular reaction can form a cyclic structure. This strategy effectively constrains the amino acid's conformation.
This approach allows for the creation of rigid dipeptide mimetics that can enforce specific secondary structures, a key strategy in designing potent and selective receptor ligands or enzyme inhibitors. The ability to form these conformationally restricted analogs is a significant application of iodoalanine derivatives in medicinal chemistry.
Role in the Synthesis of Therapeutically Relevant Compound Classes (e.g., Angiotensin-Converting Enzyme Inhibitors, Boronated Phenylalanine Analogs)
The utility of this compound extends to the total synthesis of complex, therapeutically relevant molecules. Its role as a chiral building block allows for the efficient construction of key structural motifs found in various drug classes.
Angiotensin-Converting Enzyme (ACE) Inhibitors: This compound is explicitly used as a reactant in the synthesis of the lactam cores of (-)-A58365A and (-)-A58365B, which are known angiotensin-converting enzyme (ACE) inhibitors. chemicalbook.com ACE inhibitors are a critical class of drugs used to treat hypertension and heart failure. The synthesis leverages the stereochemistry and reactive functionality of the iodoalanine ester to construct the complex heterocyclic system of the target molecules.
Boronated Phenylalanine Analogs: Boronated amino acids, particularly 4-borono-L-phenylalanine (BPA), are of significant interest for Boron Neutron Capture Therapy (BNCT), a radiation therapy for cancer. semanticscholar.orgresearchgate.net The synthesis of novel BPA analogs aims to improve tumor uptake and efficacy. The palladium-catalyzed cross-coupling chemistry inherent to this compound makes it an ideal precursor for these compounds. orgsyn.org A Suzuki coupling reaction between the iodoalanine derivative and a suitable arylboronic acid ester would provide a direct route to the carbon skeleton of boronated phenylalanine analogs. This synthetic strategy offers a convergent and flexible way to create a variety of substituted boronated amino acids for evaluation in BNCT. semanticscholar.orgresearchgate.net
Stereochemical Considerations and Chiral Integrity in Research
Preservation of L-Stereochemistry During Chemical Transformations
The L-configuration of N-Boc-3-iodo-L-alanine benzyl (B1604629) ester is crucial for its use as a building block in the synthesis of biologically relevant molecules. Maintaining this stereochemical integrity during reactions is paramount to ensure the desired enantiomeric purity of the final product.
Several factors can influence the preservation of the L-stereochemistry. Reaction conditions such as temperature and the choice of reagents play a significant role. For instance, in the synthesis of this compound, iodination of Boc-protected alanine (B10760859) derivatives followed by benzyl esterification is a common route. To minimize the risk of racemization, these reactions are typically conducted at controlled, low temperatures, often between 0 and 25°C.
The Boc (tert-butoxycarbonyl) protecting group on the amino function and the benzyl ester on the carboxyl group also contribute to stereochemical stability. The bulky Boc group can sterically hinder unwanted side reactions at the alpha-carbon that could lead to racemization. However, the deprotection of the Boc group, which is usually achieved under acidic conditions, must be performed carefully to avoid compromising the chiral center. Similarly, the choice of coupling reagents in peptide synthesis, where this compound is often employed, is critical to prevent epimerization.
The Finkelstein reaction, a common method to introduce the iodine atom by reacting a suitable precursor with an iodide salt like sodium iodide (NaI), is known to proceed with an inversion of configuration (SN2 mechanism). orgsyn.org Therefore, to obtain the desired L-isomer of the iodo-alanine derivative, the starting material, typically a protected serine derivative, must have the corresponding D-configuration at the beta-carbon. However, a pseudo-Finkelstein reaction starting from a tosylated serine derivative can also be employed. orgsyn.org Careful monitoring of reaction conditions, such as temperature, is crucial as elevated temperatures can lead to by-products and a poor mass balance. orgsyn.org
Enantioselective Synthesis Pathways Involving Iodoalanine Intermediates
N-Boc-3-iodo-L-alanine benzyl ester and similar iodoalanine derivatives are valuable intermediates in enantioselective synthesis. They serve as precursors for creating a variety of non-natural amino acids through palladium-catalyzed cross-coupling reactions. orgsyn.orgresearchgate.net These reactions allow for the introduction of diverse substituents at the beta-position of the alanine scaffold while retaining the stereochemical integrity of the alpha-carbon.
The development of synthetic equivalents for the alanine β-anion has been a significant achievement in this area. orgsyn.org Organozinc reagents, prepared from the iodoalanine derivative by the insertion of activated zinc into the carbon-iodine bond, can be coupled with various electrophiles in the presence of a palladium catalyst. orgsyn.org This approach provides a reliable method for the synthesis of a wide range of non-natural amino acids in an enantiomerically pure form.
Furthermore, organocatalysis has emerged as a powerful tool for enantioselective synthesis. For instance, proline derivatives have been successfully used as catalysts in asymmetric aldol (B89426) reactions to produce optically enriched products. nih.gov While not directly involving this compound, these principles of enantioselective catalysis are relevant to the broader context of synthesizing chiral molecules. The development of highly enantioselective N-H insertion reactions of vinyldiazoacetates, catalyzed by a combination of achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids, offers another innovative route to α-alkenyl α-amino acid derivatives with excellent enantioselectivity. rsc.org
The table below summarizes key aspects of enantioselective synthesis involving iodoalanine intermediates.
| Reaction Type | Catalyst/Reagent | Key Feature | Reference |
| Palladium-catalyzed cross-coupling | Palladium catalyst, organozinc reagent | Formation of diverse non-natural amino acids | orgsyn.orgresearchgate.net |
| Asymmetric Aldol Reaction | Proline derivatives | Organocatalytic approach to chiral building blocks | nih.gov |
| N-H Insertion Reaction | Dirhodium(II) carboxylates and chiral spiro phosphoric acids | Highly enantioselective synthesis of α-alkenyl α-amino acids | rsc.org |
Analytical Techniques for Chiral Purity Assessment
Ensuring the enantiomeric purity of this compound and its derivatives is essential for their use in research and development. Several analytical techniques are employed to determine the enantiomeric excess (ee) of these chiral compounds.
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is a widely used and reliable method. Chiral columns, such as those based on Chiralpak IA, can effectively separate the enantiomers, allowing for their quantification and the determination of enantiomeric purity. The choice of eluent, typically a mixture of hexane (B92381) and isopropanol, is optimized to achieve the best separation.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for chiral analysis. While standard NMR spectra of enantiomers are identical, the use of chiral shift reagents can induce chemical shift differences between the enantiomers, allowing for their quantification. rsc.org Quinine, for example, has been used as an inexpensive chiral shift reagent to determine the enantiomeric purity of protected amino acid derivatives. rsc.org This method is valued for its speed and reliability in both qualitative and quantitative analysis. rsc.org
Mass Spectrometry (MS) can also be adapted for chiral analysis. One method involves the formation of diastereomeric complexes with a chiral selector, such as β-cyclodextrin, in the gas phase. ucdavis.edu The rates of guest exchange reactions or the dissociation of these complexes can vary depending on the chirality of the amino acid derivative, enabling the determination of the enantiomeric excess. ucdavis.edu
The table below outlines common analytical techniques for assessing chiral purity.
| Analytical Technique | Principle | Advantages | Reference |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase | High accuracy and reliability | |
| NMR with Chiral Shift Reagents | Induction of chemical shift differences between enantiomers | Rapid and suitable for both qualitative and quantitative analysis | rsc.org |
| Mass Spectrometry with Chiral Selectors | Formation and analysis of diastereomeric complexes in the gas phase | High sensitivity and potential for high throughput | ucdavis.edu |
Analytical and Spectroscopic Methodologies for Characterization in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of N-Boc-3-iodo-L-alanine benzyl (B1604629) ester. Both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of the various structural motifs within the molecule.
In ¹H NMR analysis, specific chemical shifts (δ) are indicative of the different proton environments. The protons of the benzyl ester group typically appear in the aromatic region, while the tert-butoxycarbonyl (Boc) protecting group exhibits a characteristic singlet for its nine equivalent protons. The presence of the iodine atom at the β-position significantly influences the chemical shift of adjacent protons, causing a downfield shift. For instance, the β-protons are observed at approximately 4.3 ppm due to this deshielding effect. The protons of the benzyl ester's CH₂ group are typically found between δ 5.1 and 5.3 ppm, and the tert-butyl protons of the Boc group resonate around δ 1.4 ppm.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the ester and the carbamate (B1207046) of the Boc group are readily identifiable by their characteristic downfield shifts. The carbon atom bonded to the iodine shows a signal at a chemical shift influenced by the heavy atom effect.
Table 1: Representative ¹H NMR Spectral Data for N-Boc-3-Iodo-L-alanine benzyl ester
| Proton Assignment | Approximate Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅) | 7.30 - 7.40 (m, 5H) |
| Benzyl (CH₂) | 5.10 - 5.30 (s, 2H) |
| α-CH | 4.50 - 4.60 (m, 1H) |
| β-CH₂I | ~4.3 (m, 2H) |
| Boc ((CH₃)₃C) | ~1.4 (s, 9H) |
Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the specific instrument used.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the observation of the molecular ion with minimal fragmentation.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₁₅H₂₀INO₄). In ESI-MS, the compound is often observed as a sodium adduct, [M+Na]⁺, at an m/z value of approximately 452.0. Analysis of the fragmentation pattern can further corroborate the structure, with characteristic losses of the Boc group, the benzyl group, and the iodine atom.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
Key vibrational frequencies include the N-H stretch of the carbamate, the C=O stretches of both the ester and the carbamate functionalities, and the C-O stretches. The presence of the aromatic ring from the benzyl ester is also confirmed by characteristic C-H and C=C stretching and bending vibrations.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H (Carbamate) | Stretch | 3400 - 3200 |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Aliphatic) | Stretch | 3000 - 2850 |
| C=O (Ester) | Stretch | ~1740 |
| C=O (Carbamate) | Stretch | ~1700 |
| C-O | Stretch | 1300 - 1000 |
X-ray Crystallographic Analysis for Definitive Structural and Stereochemical Determination
While not routinely performed for every batch, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for this compound. This technique allows for the precise determination of bond lengths, bond angles, and, most importantly, the absolute stereochemistry of the chiral center. The resulting crystal structure offers unequivocal proof of the L-configuration of the alanine (B10760859) backbone, which is crucial for its intended use in stereospecific peptide synthesis.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC)
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
Thin-Layer Chromatography (TLC) is a rapid and convenient method for qualitative analysis. It is used to monitor the conversion of starting materials to the desired product and to identify the presence of any byproducts. The choice of an appropriate solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, allows for the separation of the compound from impurities based on their differential polarity.
High-Performance Liquid Chromatography (HPLC) is a powerful quantitative technique for determining the purity of the final product. By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from even closely related impurities. Chiral HPLC, employing a chiral stationary phase, is particularly important for confirming the enantiomeric purity of the L-isomer, ensuring that no racemization has occurred during the synthesis. A purity level of greater than 97% is often required for applications in peptide synthesis.
Future Directions and Emerging Research Avenues
Exploration of Expanded Reactivity Profiles
The iodine atom in N-Boc-3-Iodo-L-alanine benzyl (B1604629) ester is a key functional handle that enables a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions. While its use in reactions like Suzuki and Negishi couplings is established, future research is poised to explore a much broader reactivity landscape.
One promising area is the development of novel macrocyclization strategies for peptides. The incorporation of amino acids bearing reactive handles, such as the iodinated side chain of N-Boc-3-Iodo-L-alanine benzyl ester, can facilitate the synthesis of topologically unique cyclic and bicyclic peptides under mild conditions. nih.gov These constrained peptides often exhibit enhanced stability, bioavailability, and target affinity compared to their linear counterparts.
Furthermore, the chemistry of hypervalent iodine reagents offers another exciting frontier. Ethynylbenziodoxol(on)es (EBXs) have emerged as versatile reagents for peptide and protein modification due to their high selectivity and reactivity. nih.gov Research into functionalizing amino acid building blocks, including those similar to this compound, with hypervalent iodine moieties could lead to new bioorthogonal reactions for peptide stapling and conjugation.
The development of photoredox-mediated reactions also presents new opportunities. Light-mediated protocols for the synthesis of unnatural amino acids via radical processes are becoming increasingly common due to their mild reaction conditions and high functional group tolerance. nih.gov Exploring the photoredox-catalyzed reactions of the iodo-alanine scaffold could unlock novel pathways to complex amino acid derivatives that are currently difficult to access.
| Reaction Type | Potential Application | Key Advantages |
| Novel Cross-Coupling | Synthesis of complex peptide analogues | Access to diverse chemical space |
| Peptide Macrocyclization | Creation of constrained peptides | Enhanced stability and affinity nih.gov |
| Hypervalent Iodine Chemistry | Bioorthogonal peptide modification | High selectivity and mild conditions nih.gov |
| Photoredox Catalysis | Synthesis of complex unnatural amino acids | Mild conditions, high functional group tolerance nih.gov |
Sustainable Synthetic Methodologies for Halogenated Amino Acid Derivatives
The growing emphasis on green chemistry in the pharmaceutical and chemical industries necessitates the development of more sustainable methods for synthesizing halogenated amino acids. rsc.orgrsc.org Traditional synthetic routes often rely on hazardous reagents and generate significant waste.
Biocatalysis offers a powerful alternative. The discovery and engineering of halogenase enzymes, which can selectively install halogen atoms onto amino acid scaffolds, is a rapidly advancing field. pnas.orgprinceton.edu These enzymes operate under mild, aqueous conditions and can offer exquisite control over regioselectivity and stereoselectivity, which is often challenging to achieve with traditional chemical methods. For instance, radical halogenases have been identified that can chlorinate free amino acids like lysine (B10760008) at specific positions. princeton.edu Future work could focus on engineering these or newly discovered halogenases to accept alanine (B10760859) derivatives and utilize iodide, providing a direct enzymatic route to 3-iodo-alanine precursors.
Another avenue for sustainable synthesis involves the use of renewable feedstocks. Research is ongoing to produce amino acids from biomass through chemocatalytic methods. rsc.org Integrating these bio-based production platforms with greener halogenation techniques could significantly reduce the environmental footprint of producing compounds like this compound.
Furthermore, improving the atom economy of synthetic steps is crucial. Methodologies such as the hydrative amination of alkynes under metal-free conditions are being developed to provide more direct and efficient routes to α-amino acid derivatives. nih.gov Applying such principles to the synthesis of halogenated amino acids will be a key area of future research.
Design and Synthesis of Advanced Bioconjugates and Probes
The ability to incorporate unnatural amino acids into proteins at specific sites has revolutionized protein engineering and the study of biological systems. nih.govyoutube.com this compound is an ideal building block for the creation of advanced bioconjugates and molecular probes.
Once deprotected and incorporated into a peptide or protein, the iodo-alanine residue serves as a versatile anchor point for bioorthogonal chemistry. The iodine atom can participate in various coupling reactions, allowing for the attachment of fluorophores, affinity tags, or drug molecules. nih.gov This enables the creation of highly specific probes for imaging, protein interaction studies, and targeted drug delivery. For example, the iodine can act as a reactive handle for forming new chemical bonds for diversification and modification of late-stage synthetic intermediates. princeton.edu
Moreover, the introduction of a halogen atom can modulate the physicochemical properties of a peptide, such as its conformation, stability, and binding affinity. nih.gov This "halogen-tuning" can be exploited to rationally design peptides with improved therapeutic properties. For instance, the introduction of halogenated amino acids can enhance resistance to proteolytic degradation. nih.gov
Future research will likely focus on developing novel bioconjugation reactions that are specific for the iodo-alanine side chain and can be performed under physiological conditions. The synthesis of amino acids functionalized with sterically shielded nitroxides for use as spin labels in protein structure and function studies is one such example of creating specialized probes. nih.gov
| Application Area | Example | Advantage of Using Iodo-alanine |
| Protein Labeling | Attaching a fluorescent dye to a protein | Site-specific modification via cross-coupling nih.gov |
| Drug Delivery | Conjugating a cytotoxic drug to a targeting peptide | Targeted delivery to specific cells or tissues |
| Peptide Optimization | Enhancing the stability of a therapeutic peptide | Increased resistance to enzymatic degradation nih.gov |
| Molecular Probes | Synthesis of spin-labeled amino acids | Probing protein structure and dynamics nih.gov |
Integration with High-Throughput Synthesis and Screening Platforms
The discovery of new drugs and bioactive molecules is increasingly reliant on high-throughput synthesis and screening platforms. nih.gov These technologies allow for the rapid generation and evaluation of vast libraries of compounds. This compound is well-suited for integration into these workflows.
Its use in solid-phase peptide synthesis (SPPS) allows for the automated and parallel synthesis of peptide libraries where the iodo-alanine residue is incorporated at specific positions. nih.gov These libraries can then be screened for binding to a target protein or for a specific biological activity. For example, affinity selection-mass spectrometry (AS-MS) can be used to screen large peptide libraries against a target and identify the highest-affinity binders. nih.gov
Furthermore, the reactivity of the iodine atom allows for on-resin or post-synthetic modification, dramatically increasing the chemical diversity of the library. A single peptide library containing iodo-alanine can be diversified into many different libraries by reacting it with a panel of different coupling partners.
The development of microfluidic and microarray-based screening platforms will further accelerate the discovery process. kmdbioscience.comcreative-proteomics.com These miniaturized systems require only small amounts of material and can perform thousands of assays in parallel. The ability to synthesize diverse libraries of peptides containing this compound will be critical for leveraging the power of these ultra-high-throughput screening technologies. Future efforts may focus on developing automated flow platforms to accelerate library synthesis and reaction optimization. acs.org
| Platform | Role of this compound | Outcome |
| Solid-Phase Peptide Synthesis (SPPS) | Building block for automated peptide library synthesis nih.gov | Rapid generation of diverse peptide libraries |
| Affinity Selection-Mass Spectrometry (AS-MS) | Component of screened peptide libraries nih.gov | Identification of high-affinity binders |
| On-Resin Modification | Reactive handle for diversification | Exponential increase in library complexity |
| Microarray/Microfluidic Screening | Component of miniaturized assays kmdbioscience.comcreative-proteomics.com | Ultra-high-throughput discovery of bioactive peptides |
Q & A
Q. What are the standard synthetic routes for preparing N-Boc-3-Iodo-L-alanine benzyl ester, and how do reaction conditions influence yield?
this compound is typically synthesized via iodination of Boc-protected alanine derivatives followed by benzyl esterification. For analogous compounds like N-Boc-3-iodo-L-alanine methyl ester (CAS 93267-04-0), iodination is achieved using iodine and a silver salt (e.g., AgOTf) under anhydrous conditions . Substituting methyl esterification with benzyl esterification requires benzyl bromide and a base like DIPEA in DMF. Key factors include:
- Temperature : Reactions are conducted at 0–25°C to minimize racemization.
- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating high-purity (>97%) products .
- Yield optimization : Excess iodinating agents (1.2–1.5 eq) improve conversion, but side products (e.g., diiodinated species) must be monitored via TLC or HPLC .
Q. How can researchers validate the structural integrity and enantiomeric purity of this compound?
- NMR : H and C NMR confirm the benzyl ester (δ 5.1–5.3 ppm for CHPh) and Boc group (δ 1.4 ppm for t-butyl). The iodo substituent causes deshielding of adjacent protons (e.g., β-H at ~4.3 ppm) .
- HPLC : Chiral columns (e.g., Chiralpak IA) with hexane/isopropanol eluents resolve enantiomers. Purity >97% is achievable with retention time consistency .
- Mass Spectrometry : ESI-MS or HRMS verifies molecular weight (e.g., [M+Na] at m/z 452.0 for CHINO) .
Q. What storage conditions are recommended to maintain stability?
- Temperature : Store at 0–6°C in amber vials to prevent light-induced degradation of the iodine moiety .
- Moisture : Desiccants (e.g., silica gel) are essential, as the benzyl ester is hydrolytically sensitive.
- Long-term stability : Accelerated stability studies (40°C/75% RH for 14 days) show <5% decomposition when stored under inert gas .
Advanced Research Questions
Q. How can kinetic studies optimize the iodination step to minimize racemization?
Racemization at the α-carbon is a key challenge. Kinetic modeling (e.g., pseudo-first-order rate constants) reveals:
- Temperature dependence : Lower temperatures (0–10°C) reduce racemization rates (k < 0.01 h) but prolong reaction times.
- Catalyst screening : Silver triflate outperforms AgOAc in minimizing side reactions (e.g., diiodination) .
- In situ monitoring : FTIR or Raman spectroscopy tracks iodine consumption, enabling real-time adjustments .
Q. What strategies enable site-specific incorporation of this compound into peptide chains?
The benzyl ester acts as a temporary protecting group, removable via hydrogenolysis (H, Pd/C). For solid-phase peptide synthesis:
- Coupling conditions : Use HATU/DIPEA in DMF for efficient amide bond formation without Boc-deprotection .
- Orthogonal protection : Pair the Boc group with Fmoc-protected residues for sequential deprotection .
- Post-synthetic modifications : The iodine atom allows late-stage cross-coupling (e.g., Suzuki-Miyaura) for bioconjugation .
Q. How do solvent polarity and additives influence benzyl ester cleavage during peptide assembly?
- Hydrogenolysis : Benzyl esters are cleaved in EtOAc/MeOH (4:1) under 1 atm H. Polar aprotic solvents (DMF) slow the reaction due to poor H solubility.
- Acid sensitivity : Avoid TFA-containing systems, as the Boc group is labile under strong acids.
- Additives : 10% v/v acetic acid accelerates cleavage by protonating Pd catalysts .
Data Contradictions and Resolutions
Q. Discrepancies in reported storage conditions: How to reconcile conflicting recommendations?
While some Boc-protected analogs (e.g., Boc-Cys-OH) require storage below -20°C , this compound is stable at 0–6°C . This discrepancy arises from the iodine atom’s photosensitivity versus thiol oxidation risks in cysteine derivatives. Researchers should prioritize empirical stability testing via HPLC for each batch .
Methodological Recommendations
- Purification : Use preparative HPLC with C18 columns for trace impurity removal .
- Racemization checks : Compare optical rotation ([α]) with literature values (e.g., [α] = +12.5° for L-configuration) .
- Scale-up : Kinetic modeling (e.g., Arrhenius plots) ensures consistent yields during iodination at larger scales .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
